molecular formula C6H14N2O2 B1212746 N-Ethyl-N-(4-hydroxybutyl)nitrosamine CAS No. 54897-62-0

N-Ethyl-N-(4-hydroxybutyl)nitrosamine

Cat. No.: B1212746
CAS No.: 54897-62-0
M. Wt: 146.19 g/mol
InChI Key: SAWPRHGGVOPPSR-UHFFFAOYSA-N
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Description

N-Ethyl-N-(4-hydroxybutyl)nitrosamine is a nitrosamine compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . Nitrosamines are a class of compounds known for their potential carcinogenic properties. This compound is used primarily in scientific research, particularly in studies related to cancer and toxicology.

Scientific Research Applications

N-Ethyl-N-(4-hydroxybutyl)nitrosamine is extensively used in scientific research, particularly in the following areas:

    Chemistry: It serves as a model compound for studying the reactivity and stability of nitrosamines.

    Biology: It is used to investigate the biological effects of nitrosamines, including their mutagenic and carcinogenic properties.

    Medicine: Research on this compound contributes to understanding the mechanisms of cancer development and the potential therapeutic interventions.

    Industry: It is used in the development of safety guidelines and regulations for handling nitrosamines in industrial settings.

Safety and Hazards

N-Ethyl-N-(4-hydroxybutyl)nitrosamine is a carcinogen and is very toxic if swallowed . It is also irritating to the skin and poses a risk of serious damage to the eyes . It is recommended to use explosion-proof equipment, avoid shock and friction, and avoid contact with skin, eyes, and clothing .

Future Directions

N-Ethyl-N-(4-hydroxybutyl)nitrosamine is used in research for studying urinary bladder carcinogenesis and for evaluating new therapeutic strategies . It is a useful model for the study of urinary bladder tumors . Future research may focus on its potential applications in these areas.

Biochemical Analysis

Biochemical Properties

N-Ethyl-N-(4-hydroxybutyl)nitrosamine plays a significant role in biochemical reactions, particularly in the context of carcinogenesis. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme alcohol/aldehyde dehydrogenase, which oxidizes the alcohol group of this compound to form N-ethyl-N-(3-carboxypropyl)nitrosamine . This metabolic activation is crucial for its carcinogenic effects. Additionally, this compound has been shown to interact with DNA, leading to mutations and subsequent cancer development .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It primarily targets urothelial cells in the bladder, causing DNA damage and mutations . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been observed to increase the expression of inflammatory cytokines such as IL18 and IFNγ-responsive genes, which are associated with the early stages of malignant transformation in bladder cells . These changes contribute to the development and progression of bladder cancer.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. Upon metabolic activation, the compound forms reactive intermediates that bind to DNA, causing mutations . These mutations can affect the expression of critical genes such as p53, RAS, and H19, which are involved in cell cycle regulation and apoptosis . Additionally, this compound has been shown to induce oxidative stress and inflammation, further contributing to its carcinogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the compound induces a robust inflammatory response in the bladder, characterized by increased expression of inflammatory cytokines and immune cell infiltration . Over time, this inflammatory response is silenced, and the primary carcinoma progresses. Long-term exposure to this compound leads to the development of high-grade, invasive bladder tumors . The stability and degradation of the compound in laboratory settings are also important factors that influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces urothelial hyperplasia and dysplasia, which are precursors to cancer . Higher doses lead to the formation of invasive urothelial carcinomas with a high mutational burden . Toxic or adverse effects, such as liver damage and systemic toxicity, have been observed at very high doses . These dosage-dependent effects are crucial for understanding the compound’s carcinogenic potential and for developing safe exposure limits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-(4-hydroxybutyl)nitrosamine typically involves the nitrosation of secondary amines. One common method is the reaction of N-ethylbutylamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitrosamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-N-(4-hydroxybutyl)nitrosamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitroso group can be reduced to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted nitrosamines.

Comparison with Similar Compounds

Uniqueness: N-Ethyl-N-(4-hydroxybutyl)nitrosamine is unique due to its specific structure, which includes an ethyl group and a hydroxylbutyl group. This structure influences its reactivity and the types of biological effects it induces. Its ability to specifically target the urinary bladder makes it a valuable compound for studying bladder carcinogenesis.

Properties

IUPAC Name

N-ethyl-N-(4-hydroxybutyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-2-8(7-10)5-3-4-6-9/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWPRHGGVOPPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCO)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203384
Record name N-Ethyl-N-(4-hydroxybutyl)nitrosamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54897-62-0
Record name 4-(Ethylnitrosoamino)-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54897-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-N-(4-hydroxybutyl)nitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054897620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-N-(4-hydroxybutyl)nitrosamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[ethyl(nitroso)amino]butan-1-ol
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Record name N-ETHYL-N-BUTAN-4-OL-NITROSAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes certain species more susceptible to EHBN-induced bladder cancer than others?

A1: Research suggests that the varying susceptibilities of different species to EHBN-induced bladder cancer might be linked to differences in their metabolism of the compound. Specifically, the amount of N-ethyl-N-(3-carboxypropyl)nitrosamine (ECPN), a key carcinogenic metabolite of EHBN, excreted in urine varies between species. [] For example, mice primarily excrete the glycine conjugate of BCPN, the carcinogenic metabolite of the related compound BBN, which might explain their lower susceptibility compared to rats. []

Q2: How does EHBN compare to its related compound, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), in terms of bladder carcinogenicity in mice?

A2: EHBN demonstrates a similar level of carcinogenicity to BBN in the bladders of male BALB/c mice. Both compounds induce bladder cancers with comparable growth patterns, histological types (primarily transitional cell carcinoma), and invasive characteristics. [] Interestingly, EHBN appears to be more potent than BBN in inducing vascular tumors within the bladder wall. []

Q3: Does the presence of a pre-existing condition like cyclophosphamide-induced bladder injury affect EHBN-induced bladder carcinogenesis in mice?

A3: Interestingly, intraperitoneal injections of cyclophosphamide, known to induce bladder injury, do not seem to impact the incidence of bladder carcinomas or the development of vascular tumors in the bladder wall caused by EHBN in mice. []

Q4: How does the histological presentation of EHBN-induced bladder cancer differ between rats and mice?

A4: EHBN-induced bladder cancer presents differently in rats compared to mice. [] In rats, the induced tumors are predominantly papillary and non-invasive. [] Conversely, in mice, EHBN exposure leads to predominantly non-papillary and invasive tumors. [] This difference is further emphasized by the higher incidence of squamous cell carcinomas in mice exposed to EHBN, compared to rats. []

Q5: What is the role of uracil in EHBN-induced bladder carcinogenesis?

A5: Uracil, known to cause bladder cell proliferation, acts as a powerful enhancer in multi-stage bladder carcinogenesis models involving EHBN. [, ] Even at low doses, EHBN, in combination with uracil, significantly increases the incidence of pre-neoplastic lesions and promotes the development of papillary or nodular hyperplasia and papillomas in the bladder. []

Q6: How do gap junctional intercellular communication and connexin expression change during EHBN-induced bladder carcinogenesis?

A6: EHBN-induced bladder carcinogenesis in rats is associated with increased gap junctional intercellular communication capacity and upregulation of connexins 26 and 43. [] This finding challenges the conventional understanding of gap junctions and connexins as tumor suppressors, suggesting their potential role in promoting tumor growth in certain contexts. []

Q7: What is known about the long-term effects of exposure to low doses of EHBN in mice?

A7: Studies have shown that long-term exposure of male B6C3F1 mice to low doses of EHBN (0.025%) for periods extending to 36 weeks leads to a high incidence of invasive bladder cancers, primarily squamous cell carcinomas (68%). [] Notably, a significant proportion of these tumors exhibited aggressive behavior, with invasion into surrounding tissues like the prostate and even metastasis to the lungs. []

Q8: Can you elaborate on the specific types of invasive bladder cancers induced by EHBN in B6C3F1 mice?

A8: In a time-and dose-dependent study, B6C3F1 mice exposed to EHBN developed a significant number of invasive bladder cancers. [] These included 55 squamous cell carcinomas (SCCs), 25 transitional cell carcinomas (TCCs), and 1 adenocarcinoma. [] Notably, the SCCs were generally more aggressive, exhibiting higher anaplastic grade and more extensive invasion compared to TCCs. []

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